molecular formula C13H7Br3O B14639971 1,3,7-Tribromo-9h-fluoren-2-ol CAS No. 54961-25-0

1,3,7-Tribromo-9h-fluoren-2-ol

Cat. No.: B14639971
CAS No.: 54961-25-0
M. Wt: 418.91 g/mol
InChI Key: NGFCTYXDLFKELS-UHFFFAOYSA-N
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Description

1,3,7-Tribromo-9H-fluoren-2-ol is a polyhalogenated derivative of the fluorene core, featuring a hydroxyl group at position 2 and bromine atoms at positions 1, 3, and 7. The fluorene scaffold, a tricyclic aromatic system, is widely studied for its applications in organic electronics, pharmaceuticals, and materials science. Bromination enhances electron-withdrawing properties and influences reactivity, making this compound valuable for further functionalization or as a building block in synthesis.

Properties

CAS No.

54961-25-0

Molecular Formula

C13H7Br3O

Molecular Weight

418.91 g/mol

IUPAC Name

1,3,7-tribromo-9H-fluoren-2-ol

InChI

InChI=1S/C13H7Br3O/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5,17H,4H2

InChI Key

NGFCTYXDLFKELS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-tribromo-9h-fluoren-2-ol typically involves the bromination of fluorenol. One common method includes the use of bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. For instance, the reaction can be carried out in a solvent like chloroform or carbon tetrachloride, with the addition of bromine at controlled temperatures to achieve the tribrominated product .

Industrial Production Methods

Industrial production of 1,3,7-tribromo-9h-fluoren-2-ol may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Tribromo-9h-fluoren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of fluorenol, such as fluorenone, dibromo-fluorenol, and substituted fluorenes .

Scientific Research Applications

1,3,7-Tribromo-9h-fluoren-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7-tribromo-9h-fluoren-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physical properties of 1,3,7-Tribromo-9H-fluoren-2-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Purity Key References
1,3,7-Tribromo-9H-fluoren-2-ol C₁₃H₇Br₃O 402.91* Br (1,3,7); OH (2) Not reported N/A -
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol C₁₉H₁₂Br₂O 416.11 Br (2,7); OH (9); Ph (9) 165°C ≥98.0%
7-Bromo-9,9-dimethyl-2-fluorenol C₁₅H₁₃BrO 289.17* Br (7); OH (2); Me₂ (9) Not reported 100%
7-Amino-9H-fluoren-2-ol C₁₃H₁₁NO 197.23 NH₂ (7); OH (2) Not reported N/A
3-Chloro-9H-fluoren-2-amine C₁₃H₁₀ClN 215.68 Cl (3); NH₂ (2) Not reported N/A

Molecular weights marked with an asterisk () are calculated based on formulae.

Key Observations:

Halogenation Patterns: The tri-bromo substitution in the target compound contrasts with di-bromo (e.g., 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol) or mono-bromo (e.g., 7-Bromo-9,9-dimethyl-2-fluorenol) analogs. Increased bromination elevates molecular weight and likely enhances thermal stability . Bromine’s electron-withdrawing nature may increase the acidity of the hydroxyl group compared to amino- or methyl-substituted derivatives (e.g., 7-Amino-9H-fluoren-2-ol ).

Functional Group Effects: Hydroxyl vs. Amino Groups: The hydroxyl group in 1,3,7-Tribromo-9H-fluoren-2-ol and 7-Amino-9H-fluoren-2-ol imparts polarity, affecting solubility. Bromine’s electron-withdrawing effect could further reduce solubility in non-polar solvents compared to amino-substituted analogs. Phenyl and Methyl Substituents: 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol and 7-Bromo-9,9-dimethyl-2-fluorenol demonstrate how bulky substituents (e.g., phenyl or methyl groups) influence steric hindrance and crystal packing, critical for material science applications.

Halogen Type :

  • Chlorine in 3-Chloro-9H-fluoren-2-amine vs. bromine in the target compound affects bond length and reactivity. Bromine’s larger atomic size may enhance intermolecular interactions (e.g., halogen bonding).

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